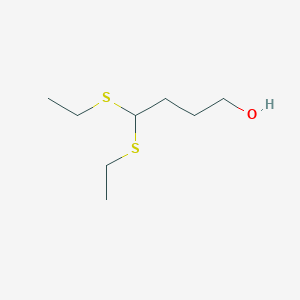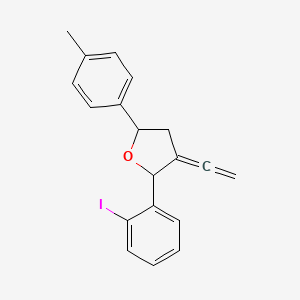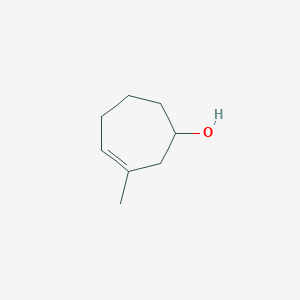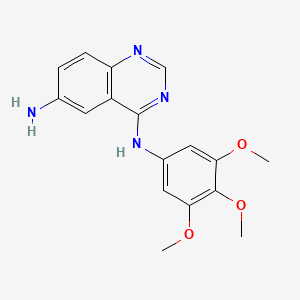![molecular formula C15H16O2 B14196753 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one CAS No. 848564-57-8](/img/structure/B14196753.png)
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenone moiety, and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-phenyl-1-penten-3-one and but-3-yn-1-ol.
Reaction Conditions: The key step involves the alkylation of 1-phenyl-1-penten-3-one with but-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It can participate in pathways involving oxidation-reduction reactions and electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-penten-3-one: Lacks the alkyne functional group.
But-3-yn-1-ol: Lacks the phenyl and pentenone moieties.
1-Phenyl-2-buten-1-one: Similar structure but lacks the alkyne group.
Propiedades
Número CAS |
848564-57-8 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-but-3-ynoxy-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C15H16O2/c1-2-3-12-17-13-11-15(16)10-9-14-7-5-4-6-8-14/h1,4-10H,3,11-13H2 |
Clave InChI |
VZNMBONYKIJOOP-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOCCC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)

![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)



![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)



